molecular formula C16H25NO4S B1580627 Triacetonamine tosilate CAS No. 29334-13-2

Triacetonamine tosilate

Cat. No. B1580627
CAS RN: 29334-13-2
M. Wt: 327.4 g/mol
InChI Key: IYLPVORUFDDDFK-UHFFFAOYSA-N
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Description

Triacetonamine is an organic compound with the formula OC(CH2CMe2)2NH (where Me = CH3). It is a colorless or white solid that melts near room temperature . The compound is an intermediate in the preparation of 2,2,6,6-tetramethylpiperidine, a sterically hindered base and precursor to the reagent called TEMPO .


Synthesis Analysis

Triacetonamine is formed by the poly-aldol condensation of acetone in the presence of ammonia and calcium chloride . The continuous synthesis of triacetonamine from acetone and ammonia was realized over sulfonic acid-functionalized mesoporous silicas .


Molecular Structure Analysis

The molecular formula of Triacetonamine is C9H17NO . The molecular formula of Triacetonamine tosilate is C16H25NO4S . Theoretical models for the conformations of triacetonamine have been developed by quantum and molecular mechanics methods .


Chemical Reactions Analysis

Triacetonamine derivatives react via three functional groups including carbonyl, methylenes adjacent to the carbonyl group, and NH . Some other miscellaneous reactions are presented . Bromination of triacetonamine in acetic acid produced the dibromoderivative .


Physical And Chemical Properties Analysis

Triacetonamine is characterized by the following physical properties: density = 0.882 g/cm3; flash point 73.2°C, boiling point 205.6°C at 760 mmHg, and melting point 58–62°C .

Scientific Research Applications

Multifunctional Organic–Inorganic Hybrid Materials

A study by Molina et al. (2013) reports on the development of a novel organic–inorganic hybrid material with potential applications in drug delivery, water purification, and as photochromic materials. The material, a tri-ureasil gel, was synthesized using a sol–gel route, indicating the versatility and multifunctional characteristics of compounds related to Triacetonamine Tosilate in creating advanced materials for various applications (Molina, Marçal, Carvalho, Nassar, & Ciuffi, 2013).

Peptide Synthesis Enhancement

Research by Mehta et al. (1992) highlights the use of triethylsilane, a compound related to the broader triacetonamine category, to improve efficiency and selectivity in peptide synthesis. This indicates the role of similar compounds in enhancing synthetic processes in biochemistry and pharmaceuticals (Mehta, Jaouhari, Benson, & Douglas, 1992).

Biological Activity and Synthesis

Yousif et al. (2020) discuss the synthesis and biological activity of Triacetonamine and its derivatives, demonstrating various biological activities such as antialzheimer, antifungal, antimicrobial, and anticancer properties. This research underlines the potential medical and pharmacological applications of Triacetonamine derivatives, suggesting areas where Triacetonamine Tosilate might find relevance (Yousif, Soliman, Said, Hassan, & Abdel-Megeid, 2020).

Polysubstituted Piperidones and Piperidols

Belostotskii and Shapiro (1991) used Triacetonamine to synthesize a series of polysubstituted 4-piperidones and 4-piperidols, exploring their spatial configuration. This research points to the synthetic utility of Triacetonamine derivatives in creating complex organic molecules, potentially opening pathways for new drug development (Belostotskii & Shapiro, 1991).

Safety And Hazards

Triacetonamine is toxic and a moderate to severe irritant to the skin and eyes . It is flammable and should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

4-methylbenzenesulfonic acid;2,2,6,6-tetramethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.C7H8O3S/c1-8(2)5-7(11)6-9(3,4)10-8;1-6-2-4-7(5-3-6)11(8,9)10/h10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLPVORUFDDDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC(=O)CC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

826-36-8 (Parent)
Record name Triacetonamine tosilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70183571
Record name 4-Piperidinone, 2,2,6,6,-tetramethyl-, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triacetonamine tosilate

CAS RN

29334-13-2
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29334-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triacetonamine tosilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinone, 2,2,6,6,-tetramethyl-, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIACETONAMINE TOSILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA9785SJD6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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